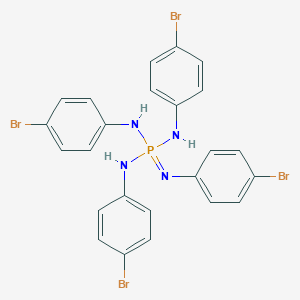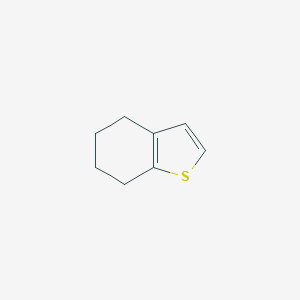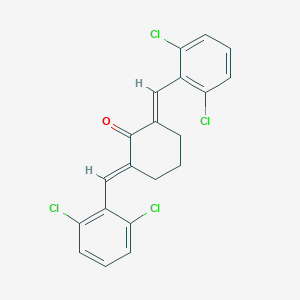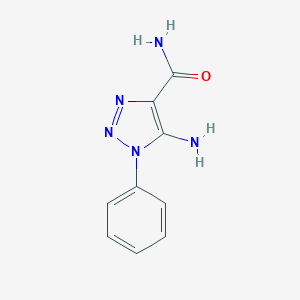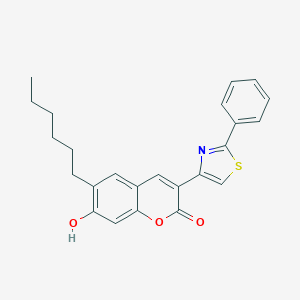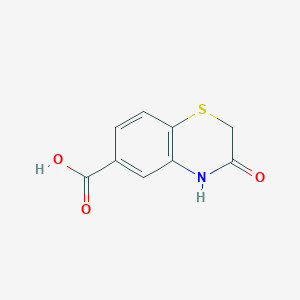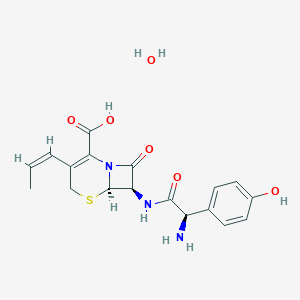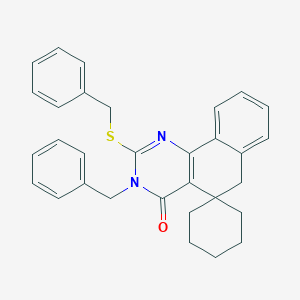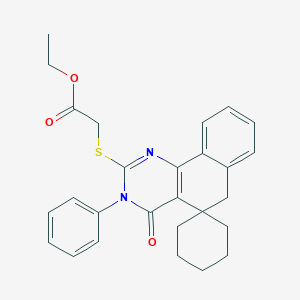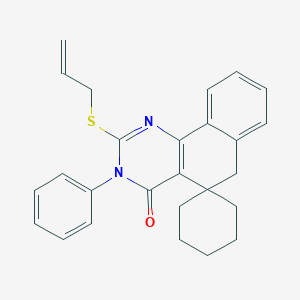![molecular formula C18H13BrN2O3S B188497 N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide CAS No. 5873-29-0](/img/structure/B188497.png)
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide, also known as BTEC, is a novel synthetic compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BTEC is a thiophene-based compound that has been synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BTEC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of different cellular pathways, including the inhibition of protein kinases and the regulation of gene expression. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to inhibit the activity of different protein kinases, including AKT and ERK, which are involved in various cellular processes, including cell growth, proliferation, and survival. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has also been shown to regulate the expression of different genes, including those involved in inflammation and apoptosis.
Effets Biochimiques Et Physiologiques
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to have different biochemical and physiological effects, depending on the research application. In medicinal chemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In pharmacology, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to inhibit the activity of different protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and survival. In biochemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been used to study the structure and function of different proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high purity and yield, which make it a suitable compound for various research applications. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide is also stable under different conditions, making it easy to handle and store. However, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has some limitations, including its relatively high cost and limited availability, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the research on N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide, including the development of new synthetic methods to improve its yield and purity, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide may also be used as a lead compound for the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-bromobenzamide with furfural to obtain the intermediate product, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been optimized to obtain high yields and purity, making it a suitable compound for various research applications.
Applications De Recherche Scientifique
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been studied for its effects on different cellular pathways, including the inhibition of protein kinases and the regulation of gene expression. In biochemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been used to study the structure and function of different proteins and enzymes.
Propriétés
Numéro CAS |
5873-29-0 |
|---|---|
Nom du produit |
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide |
Formule moléculaire |
C18H13BrN2O3S |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
N-[3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3S/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23) |
Clé InChI |
QBBYWHWSPMTEME-RVDMUPIBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 |
Autres numéros CAS |
5873-29-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)
